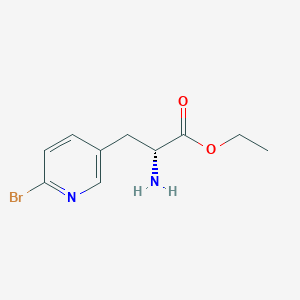
Ethyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an amino group, a bromopyridine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with ®-2-amino-3-hydroxypropanoic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromopyridine moiety may play a crucial role in binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-bromopyridin-3-yl)propanoate: Similar structure but lacks the amino group.
N-(pyridin-2-yl)amides: Contains a pyridine moiety but differs in the functional groups attached.
3-bromoimidazo[1,2-a]pyridines: Contains a bromopyridine moiety but has a different core structure.
Uniqueness
Ethyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino group and the bromopyridine moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
ATXPEYQTEGNFJM-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CN=C(C=C1)Br)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















